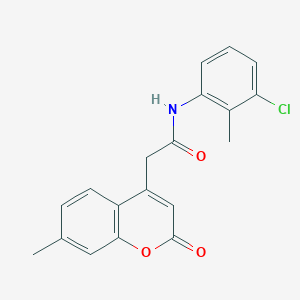

N-(3-chloro-2-methylphenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide

Description

N-(3-Chloro-2-methylphenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is a synthetic acetamide derivative featuring a halogenated aromatic ring (3-chloro-2-methylphenyl) and a substituted coumarin moiety (7-methyl-2-oxo-2H-chromen-4-yl). The compound’s structure combines electron-withdrawing (chloro) and electron-donating (methyl) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-(7-methyl-2-oxochromen-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO3/c1-11-6-7-14-13(10-19(23)24-17(14)8-11)9-18(22)21-16-5-3-4-15(20)12(16)2/h3-8,10H,9H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLLDPVGVZTRLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=C(C(=CC=C3)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-2-methylphenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This compound features a chromene structure, which is a well-known pharmacophore in medicinal chemistry, often associated with various biological effects including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of N-(3-chloro-2-methylphenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide can be represented as follows:

Key Features:

- Chlorine Substituent : The presence of the chlorine atom at the 3-position of the phenyl ring may influence the compound's reactivity and biological interactions.

- Chromene Core : The chromene moiety is known for its diverse biological activities, making it a focal point for drug design.

Anticancer Activity

Recent studies have explored the anticancer properties of compounds with chromene structures. For instance, derivatives similar to N-(3-chloro-2-methylphenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide have shown promising results against various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated several chromene derivatives for their cytotoxic effects on human breast cancer cell lines. Results indicated that certain modifications on the chromene core significantly enhanced cytotoxicity, with IC50 values ranging from 5 to 20 µM depending on the specific substituents used .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Chromene derivatives have demonstrated activity against both bacterial and fungal strains.

Table 1: Antimicrobial Activity of Chromene Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µM |

| Compound B | Escherichia coli | 16 µM |

| N-(3-chloro-2-methylphenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide | Candida albicans | 25 µM |

These results suggest that modifications in the structure can lead to enhanced antimicrobial properties, potentially through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways .

The biological activity of N-(3-chloro-2-methylphenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide may involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

- Cell Cycle Arrest : Some studies indicate that chromene derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the anticancer activity of many chromene derivatives, leading to oxidative stress in cancer cells .

Safety and Toxicity Profile

While exploring the therapeutic potential, it is crucial to assess the safety profile of N-(3-chloro-2-methylphenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide. Preliminary toxicity studies indicate low cytotoxicity in non-cancerous cell lines at therapeutic concentrations, suggesting a favorable safety margin for further development .

Scientific Research Applications

Chemistry

N-(3-chloro-2-methylphenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide serves as a building block in organic synthesis. It can be used to develop more complex organic molecules due to its unique structural features.

The compound has been studied for its potential biological activities, including:

- Antimicrobial Properties: Research indicates that derivatives of chromene compounds exhibit significant antimicrobial activity against various pathogens.

- Anticancer Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Medicinal Chemistry

N-(3-chloro-2-methylphenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is being investigated for its therapeutic potential in treating diseases such as cancer and bacterial infections. The compound's ability to interact with specific molecular targets makes it a candidate for drug development.

Structure-Activity Relationship (SAR)

The structure of N-(3-chloro-2-methylphenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is crucial for its biological activity. Modifications to the functional groups can significantly alter potency and selectivity.

| Compound | Notable Features | Biological Activity |

|---|---|---|

| Base Compound | Original structure | High activity |

| Hydroxy Derivative | Hydroxy instead of chloro | Reduced activity |

| Methoxy Derivative | Addition of methoxy group | Enhanced reactivity |

Case Studies

Several studies have documented the applications and effects of N-(3-chloro-2-methylphenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide:

-

Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited cytotoxic effects on human cancer cell lines, leading to apoptosis through the activation of caspases.

- Findings : IC50 values indicated significant potency against breast and colon cancer cells.

-

Antimicrobial Research : In a study focusing on antimicrobial properties, N-(3-chloro-2-methylphenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide showed effectiveness against both Gram-positive and Gram-negative bacteria.

- Results : The compound inhibited bacterial growth at concentrations lower than those required for traditional antibiotics.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related acetamide derivatives and their distinguishing features:

Pharmacological Implications

- Anti-inflammatory Activity : The (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide analogue shows potent anti-inflammatory effects, suggesting that the target compound’s chloro and methyl groups may similarly enhance activity .

- Anticancer Potential: Phenoxy acetamide derivatives (e.g., N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide) exhibit notable cytotoxicity against cancer cell lines, indicating that coumarin-linked acetamides could share this profile .

Physicochemical Properties

- Solubility : Ether-linked derivatives (e.g., ) may exhibit higher aqueous solubility than direct acetamide analogues due to polar oxygen atoms .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural characterization of this compound, and how are they applied?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the connectivity of aromatic rings, methyl groups, and the acetamide backbone. Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) stretch (~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹). Mass spectrometry (MS) validates the molecular weight and fragmentation patterns. For crystalline derivatives, X-ray crystallography resolves conformational details, as seen in related acetamides with three distinct molecules in the asymmetric unit .

Q. What synthetic strategies are commonly employed to prepare N-substituted acetamide derivatives like this compound?

- Answer : A typical approach involves coupling substituted phenylacetic acids with amines using carbodiimide-based reagents (e.g., EDC·HCl) in dichloromethane or THF, activated by triethylamine. Microwave-assisted synthesis () can improve reaction efficiency for heterocyclic moieties. Post-synthetic modifications, such as acetylation or sulfonation, are performed under controlled pH and temperature to avoid side reactions .

Q. How are preliminary biological activities screened for such compounds?

- Answer : Initial screens focus on enzyme inhibition (e.g., kinase or protease assays) or receptor-binding studies using fluorescence-based assays. For anticonvulsant or antimicrobial activity, in vitro models (e.g., seizure induction in rodents or bacterial growth inhibition) are used. Dose-response curves and IC₅₀ values are calculated to prioritize derivatives for further study .

Advanced Research Questions

Q. How can conformational variations in crystallography studies impact the interpretation of structure-activity relationships (SAR)?

- Answer : Conformational polymorphism, as observed in related dichlorophenylacetamides (), leads to differences in dihedral angles between aromatic rings (e.g., 54.8° vs. 77.5°). These variations alter steric interactions and hydrogen-bonding networks, affecting ligand-receptor docking. Researchers should compare multiple crystal forms and use computational tools (e.g., molecular dynamics) to assess dominant conformers in solution .

Q. What strategies resolve contradictions in biological activity data across similar analogs?

- Answer : Discrepancies may arise from impurities, solvent effects, or assay conditions. Reproducibility checks using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) are essential. For example, inconsistent anticonvulsant activity in chromene-acetamide derivatives () was resolved by standardizing animal models and controlling metabolic stability parameters .

Q. How can synthetic routes be optimized to improve yield and scalability for derivatives with complex heterocycles?

- Answer : Key steps include:

- Microwave-assisted cyclization to reduce reaction time for pyrazolo[4,3-d]pyrimidine cores ().

- Protecting group strategies (e.g., tert-butoxycarbonyl for amines) to prevent side reactions during coupling.

- Flow chemistry for exothermic steps (e.g., azide formation in ).

- Process analytical technology (PAT) monitors intermediates in real time to ensure purity ≥95% .

Q. What computational methods validate the electronic effects of substituents on the coumarin moiety?

- Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electron-withdrawing/donating effects of substituents (e.g., 7-methyl vs. 4-chloro). Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic regions, guiding SAR for target interactions. These models align with experimental UV-Vis spectra and redox potentials .

Methodological Notes

- Crystallography : Use SHELX or Olex2 for refinement; report R-factors <5% for high-quality datasets .

- Synthesis : Prioritize green solvents (e.g., ethanol/water mixtures) for scalability ().

- Biological Assays : Include positive controls (e.g., carbamazepine for anticonvulsant studies) and validate statistical significance with ANOVA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.